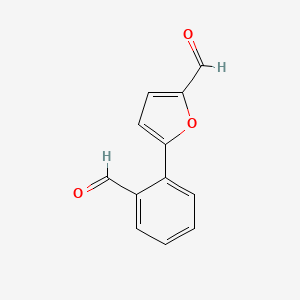

5-(2-Formylphenyl)furan-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8O3 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

5-(2-formylphenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C12H8O3/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-8H |

InChI Key |

IAOIRJFCSFEPEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Formylphenyl Furan 2 Carbaldehyde and Analogs

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of C-C bonds. Several named reactions under this category are applicable for the synthesis of 5-(2-Formylphenyl)furan-2-carbaldehyde and its analogs, typically by coupling a halogenated furan (B31954) precursor with an appropriate organometallic phenyl reagent.

Suzuki-Miyaura Coupling Strategies from Halogenated Furan Precursors

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. mychemblog.comlibretexts.org For the synthesis of the target molecule, this typically involves the reaction of a 5-halofuran-2-carbaldehyde (e.g., 5-bromo- or 5-iodofuran-2-carbaldehyde) with 2-formylphenylboronic acid. researchgate.net The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. A base is essential for the transmetalation step of the catalytic cycle. libretexts.org

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald or Fu laboratories, have proven effective in coupling heteroaryl halides. nih.gov Common bases include potassium carbonate, potassium phosphate, and cesium carbonate, often used in aqueous solvent mixtures with organic solvents like toluene, dioxane, or DMF. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Furan Precursor | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 5-Bromofuran-2-carbaldehyde | 2-Formylphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 5-Iodofuran-2-carbaldehyde | 2-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | Good |

| 5-Chlorofuran-2-carbaldehyde | 2-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos | Cs₂CO₃ | Dioxane | 110 | Moderate |

Hiyama Cross-Coupling Protocols for Arylation

The Hiyama coupling utilizes an organosilicon compound as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide. nih.gov This method is an attractive alternative to other coupling reactions due to the low toxicity, stability, and ease of handling of organosilanes. The reaction requires an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. nih.gov

For the synthesis of this compound, a 5-halofuran-2-carbaldehyde would be coupled with an organosilane such as (2-formylphenyl)trimethoxysilane or (2-formylphenyl)trifluorosilane. The catalytic system is similar to other cross-coupling reactions, employing a palladium precursor and often a phosphine ligand.

Table 2: Representative Conditions for Hiyama Cross-Coupling

| Furan Precursor | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-Iodofuran-2-carbaldehyde | (2-Formylphenyl)trimethoxysilane | Pd(OAc)₂ (5) | TBAF | THF | 65 | Good |

| 5-Bromofuran-2-carbaldehyde | (2-Formylphenyl)trifluorosilane | PdCl₂(dppf) (3) | TASF | Dioxane | 100 | Moderate |

| 5-Chlorofuran-2-carbaldehyde | (2-Formylphenyl)triethoxysilane | Pd(dba)₂ (2) | NaOH | Toluene/H₂O | 100 | Good |

Kumada Cross-Coupling Variants

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, employing a Grignard reagent (organomagnesium halide) as the organometallic nucleophile. The reaction is typically catalyzed by nickel or palladium complexes. A key advantage is the high reactivity of Grignard reagents; however, this also limits the functional group tolerance of the reaction, as Grignard reagents are highly basic and nucleophilic.

In the context of synthesizing this compound, the aldehyde groups on both the furan and phenyl components would need to be protected, for example, as acetals, to prevent attack by the Grignard reagent. The coupling would proceed between a 5-halo-2-(1,3-dioxolan-2-yl)furan and a Grignard reagent like (2-(1,3-dioxolan-2-yl)phenyl)magnesium bromide, followed by acidic workup to deprotect the aldehyde functionalities.

Table 3: Representative Conditions for Kumada Cross-Coupling (with protected aldehydes)

| Furan Precursor (Protected) | Grignard Reagent (Protected) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-2-(1,3-dioxolan-2-yl)furan | (2-(1,3-dioxolan-2-yl)phenyl)magnesium bromide | Ni(dppp)Cl₂ (3) | THF | 25 | High |

| 5-Iodo-2-(1,3-dioxolan-2-yl)furan | (2-(1,3-dioxolan-2-yl)phenyl)magnesium bromide | Pd(PPh₃)₄ (2) | Diethyl Ether | 35 | Good |

Negishi-Type Trapping in Fused Furan Synthesis

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. nih.gov Organozinc reagents are more reactive than organoboranes and organosilanes but are generally more functional group tolerant than Grignard reagents. This makes the Negishi coupling a powerful tool for the synthesis of complex molecules. nih.gov

The synthesis of this compound via Negishi coupling can be achieved by reacting a 5-halofuran-2-carbaldehyde with a (2-formylphenyl)zinc halide. The organozinc reagent can be prepared beforehand or generated in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt like ZnCl₂. Similar to the Kumada coupling, protection of the aldehyde groups may be necessary depending on the reactivity of the specific organozinc reagent used. However, some functionalized organozinc reagents show good tolerance for carbonyl groups. nih.gov

Table 4: Representative Conditions for Negishi Cross-Coupling

| Furan Precursor | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-Bromo-2-furaldehyde (B32451) | (2-Formylphenyl)zinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | Good |

| 5-Iodo-2-furaldehyde | (2-Formylphenyl)zinc bromide | PdCl₂(dppf) (3) | - | DMA | 80 | High |

Electrophilic Formylation Reactions

An alternative strategy to building the target molecule involves forming one of the aldehyde groups after the furan and phenyl rings are already connected. The Vilsmeier-Haack reaction is a classic method for achieving this.

Vilsmeier-Haack Formylation of Phenylfuran Derivatives

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that introduces a formyl group (-CHO) onto an electron-rich aromatic ring. organic-chemistry.orgcambridge.orgijpcbs.comwikipedia.org The reactive electrophile, known as the Vilsmeier reagent, is typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.org

For the synthesis of this compound, this reaction can be applied in two potential ways. The more common approach involves the formylation of a 2-phenylfuran (B99556) derivative. Since the furan ring is highly activated, the formylation occurs regioselectively at the C5 position. If the starting material is 2-(2-formylphenyl)furan, the Vilsmeier-Haack reaction would introduce the second formyl group onto the furan ring to yield the desired product. The reaction is generally carried out at moderate temperatures and is followed by aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde. mdpi.com

Table 5: Representative Conditions for Vilsmeier-Haack Formylation

| Substrate | Reagents | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-(2-Formylphenyl)furan | POCl₃, DMF | Dichloromethane (B109758) | 0 to 40 | 4 | Good |

| 2-Phenylfuran | POCl₃, DMF | Dichloromethane | 0 to 25 | 2 | High (yields 5-phenylfuran-2-carbaldehyde) |

Directed Ortho-Metalation and Formylation Routes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with a suitable electrophile to introduce a desired functional group. wikipedia.org

In the context of synthesizing this compound, a plausible DoM strategy would involve a precursor such as 5-phenylfuran-2-carbaldehyde where the furan ring acts as a substituent on the phenyl group. A suitable directing group on the phenyl ring would be necessary to guide lithiation to the ortho-position. Common powerful DMGs include amides (e.g., -CONR₂), carbamates (-OCONR₂), and sulfoxamides. baranlab.orgharvard.edu

The general sequence is as follows:

An aromatic compound bearing a DMG is treated with a strong organolithium base (e.g., n-BuLi, s-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to increase the base's reactivity. harvard.edu

The base selectively removes a proton from the position ortho to the DMG, forming a stabilized aryllithium species. wikipedia.org

This intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. mdpi.com

For a precursor like a 2-(furan-2-yl)benzamide, DoM would direct lithiation to the position adjacent to the amide, which, after quenching with DMF, would yield the desired 2-formylphenyl substituent on the furan ring. The aldehyde on the furan ring would need to be protected beforehand, for instance as an acetal, to prevent reaction with the organolithium reagent.

Table 1: Common Directing Metalation Groups (DMGs) and Conditions

| DMG | Base/Additive | Typical Electrophile | Resulting Group |

|---|---|---|---|

| -CON(i-Pr)₂ | s-BuLi / TMEDA | DMF | -CHO |

| -NHCOtBu | t-BuLi | DMF | -CHO |

| -SO₂N(CH₃)₂ | n-BuLi | DMF | -CHO |

| -OCH₃ | n-BuLi / TMEDA | DMF | -CHO |

Oxidative Coupling and Functionalization Methods

Oxidative methods are crucial for introducing aldehyde functionalities, often by converting alcohols or methyl groups into the desired carbonyl.

Manganese Dioxide-Mediated Oxidation for Aldehyde Introduction

Manganese dioxide (MnO₂) is a widely used and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones. commonorganicchemistry.com In the synthesis of furan-2-carbaldehydes, MnO₂ can be employed to oxidize a corresponding hydroxymethyl group at the 2-position of the furan ring.

For instance, the synthesis of a precursor like 5-(2-hydroxymethylphenyl)furan-2-methanol could be followed by a double oxidation step using activated MnO₂ to yield this compound. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or chloroform (B151607) (CHCl₃) at room temperature or with gentle heating. commonorganicchemistry.com The efficiency of the oxidation can depend on the crystalline form of the MnO₂, with δ-MnO₂ showing high activity in some cases. mdpi.com While many MnO₂ oxidations are performed under neutral conditions, recent developments have shown that manganese-pincer catalysts can facilitate the oxidation of furfuryl alcohols and furfurals to carboxylic acids in the presence of a base, highlighting the versatility of manganese-based oxidations. nih.govrsc.orgresearchgate.net

Regioselective Metalloradical Cyclization Strategies

Metalloradical catalysis offers a modern approach to constructing substituted furans with high regioselectivity. nih.govorganic-chemistry.org Cobalt(II)-based metalloradical systems, in particular, have been shown to effectively catalyze the cyclization of alkynes with α-diazocarbonyl compounds to produce polyfunctionalized furans. acs.org

This methodology is notable for its broad substrate scope and high tolerance for various functional groups, including unprotected aldehydes. organic-chemistry.orgacs.org For example, the cyclization of 2-formylphenylacetylene with a suitable diazo reagent using a Co(II)-porphyrin complex as a catalyst can directly yield aldehyde-containing furan derivatives in high yields. acs.org The reaction proceeds via a tandem radical addition of a Co(III)-carbene radical to the alkyne, followed by cyclization. capes.gov.br This approach allows for the direct incorporation of the 2-formylphenyl moiety into the furan ring system.

Table 2: Examples of Co(II)-Catalyzed Furan Synthesis

| Alkyne Substrate | Diazo Reagent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | Ethyl 2-diazo-3-oxobutanoate | [Co(P1)] | 95% | acs.org |

| 2-Formylphenylacetylene | Diethyl diazomalonate | [Co(P1)] | 96% | acs.org |

| 1-Octyne | Ethyl 2-diazo-3-oxobutanoate | [Co(P1)] | 85% | nih.gov |

Other Cyclization and Rearrangement Pathways

Classical organic reactions provide foundational routes to the arylfuran core structure.

Meerwein's Method for Arylfuran-2-carboxaldehydes

The Meerwein arylation is a radical-based reaction that couples an arenediazonium salt with an electron-poor alkene, often catalyzed by a copper salt. beilstein-journals.org This method can be adapted for the synthesis of 5-arylfuran-2-carbaldehydes by reacting furan-2-carbaldehyde with a diazonium salt derived from an appropriate aniline. researchgate.net

To synthesize this compound, one would start with 2-amino-benzaldehyde. The amino group is diazotized using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures to form the corresponding diazonium salt. This salt is then reacted in situ with furan-2-carbaldehyde in the presence of a copper(II) catalyst. The reaction proceeds through the generation of an aryl radical from the diazonium salt, which then adds to the furan ring, typically at the 5-position, followed by rearomatization to yield the 5-arylated product. researchgate.net Yields can be moderate to good, depending on the specific substrates and reaction conditions. researchgate.net

Aldol Condensation Routes to Furan Derivatives

Aldol condensation reactions are a fundamental tool for C-C bond formation and can be used to construct furan rings, often through a sequence leading to a 1,4-dicarbonyl intermediate, which then cyclizes. The Feist-Benary furan synthesis, for example, involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. youtube.com

While not a direct route to this compound, aldol-type reactions are central to building blocks for furan synthesis. For example, the condensation of furfural (B47365) (furan-2-carbaldehyde) with ketones like acetone (B3395972) or cyclopentanone (B42830) is a well-established reaction, typically catalyzed by a base, to produce larger molecules. osti.govresearchgate.net These reactions demonstrate the reactivity of the aldehyde group on the furan ring and are used to build more complex structures, which could subsequently be modified to form the target compound. However, side reactions like the Cannizzaro reaction can occur in the presence of a base, which leads to disproportionation of the aldehyde. osti.govcore.ac.uk

Advanced Spectroscopic and Structural Elucidation of 5 2 Formylphenyl Furan 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While the specific ¹H NMR spectrum for 5-(2-Formylphenyl)furan-2-carbaldehyde is not detailed in the available literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures, such as furan-2-carbaldehyde and substituted benzaldehydes.

The protons of the furan (B31954) ring are expected to appear in the aromatic region of the spectrum. For furan-2-carbaldehyde, the proton signals are observed at approximately δ 7.68 (d, 1H), 7.25 (d, 1H), and 6.59 (dd, 1H) ppm. nih.gov The aldehyde proton of the furan-2-carbaldehyde moiety typically resonates significantly downfield, around δ 9.64 ppm. nih.gov

The protons of the 2-formylphenyl group would also appear in the aromatic region, likely between δ 7.0 and 8.0 ppm, with their exact shifts and multiplicities depending on the substitution pattern and electronic effects. The aldehyde proton attached to the benzene (B151609) ring is also expected to be found in the downfield region, typically above δ 9.5 ppm. The coupling constants between the aromatic protons would be indicative of their relative positions on the benzene ring.

Table 1: Representative ¹H NMR Data for Furan-2-carbaldehyde

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C5-H | 7.68 | dt | 1.6, 0.7 |

| C3-H | 7.25 | dt | 3.6, 0.7 |

| C4-H | 6.59 | ddd | 3.6, 1.7, 0.5 |

| CHO | 9.64 | s | - |

| Data obtained in CDCl₃ at 300 MHz for the related compound furan-2-carbaldehyde. nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Specific ¹³C NMR data for this compound is not available in the reviewed sources. However, the expected chemical shifts can be inferred from data for furan-2-carbaldehyde and substituted phenyl derivatives.

For furan-2-carbaldehyde, the aldehydic carbon appears significantly downfield at approximately δ 177.9 ppm. nih.gov The carbons of the furan ring are typically found in the range of δ 110-155 ppm. nih.gov The carbons of the 2-formylphenyl substituent would also resonate in the aromatic region (δ 120-140 ppm), with the aldehydic carbon of this group appearing at a characteristically downfield shift, similar to the furan-bound aldehyde.

Table 2: Representative ¹³C NMR Data for Furan-2-carbaldehyde

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CHO) | 177.9 |

| C2 | 152.9 |

| C5 | 148.1 |

| C3 | 121.1 |

| C4 | 112.6 |

| Data obtained in CDCl₃ at 75 MHz for the related compound furan-2-carbaldehyde. nih.gov |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, NOESY) for Conformational Analysis

While no specific 2D NMR studies on this compound were found, the application of techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for unambiguous structural assignment and conformational analysis.

An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. A NOESY experiment would provide information about the spatial proximity of protons. This would be particularly valuable in determining the preferred rotational conformation around the single bond connecting the furan and phenyl rings. For simpler molecules like furan-2-carbaldehyde, conformational isomers (OO-cis and OO-trans) are known to exist. nih.gov A NOESY spectrum could reveal through-space interactions between the protons of the furan ring and the protons of the phenyl ring, as well as between the aldehyde protons and nearby aromatic protons, thus elucidating the dominant conformation in solution.

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful technique for elucidating reaction mechanisms and tracking the fate of specific atoms. nih.gov Although no deuterium labeling studies have been reported specifically for this compound, studies on the deuteration of furan-2-carbaldehyde provide insights into how such studies could be applied.

For instance, selective deuteration of the aldehyde proton in furan-2-carbaldehyde has been achieved and characterized by NMR and mass spectrometry. nih.gov In a hypothetical study involving this compound, deuterium could be incorporated into one or both of the aldehyde groups. This would allow for the unambiguous assignment of the aldehyde proton and carbon signals in the NMR spectra. Furthermore, if this compound were used in a subsequent reaction, the deuterium label would serve as a tracer to follow the mechanistic pathway of the formyl groups. Isotope effects observed in such studies can also provide valuable information about the rate-determining steps of a reaction. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific FT-IR data for this compound has not been published in the reviewed literature. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

The most prominent features in the FT-IR spectrum would be the strong carbonyl (C=O) stretching vibrations of the two aldehyde groups. For furan-2-carbaldehyde, a characteristic C=O stretching band is observed around 1687-1668 cm⁻¹. nih.gov A similar strong absorption would be expected for the aldehyde group on the furan ring of the target molecule. The aldehyde on the phenyl ring would also exhibit a strong C=O stretch in a similar region (typically 1700-1680 cm⁻¹ for aromatic aldehydes).

The C-H stretching vibrations of the aldehyde groups are also characteristic, typically appearing as one or two bands of moderate intensity in the region of 2850-2700 cm⁻¹. nih.gov The spectrum would also show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations of the furan and benzene rings in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring would likely appear in the fingerprint region, around 1177 cm⁻¹.

Table 3: Representative FT-IR Data for Furan-2-carbaldehyde

| Functional Group | Wavenumber (cm⁻¹) |

| Aldehyde C-H Stretch | 2847 - 2715 |

| Carbonyl C=O Stretch | 1687 - 1668 |

| Aromatic C=C Stretch | 1472 - 1463 |

| Data for the related compound furan-2-carbaldehyde. nih.gov |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for obtaining a unique molecular fingerprint of a compound by probing its vibrational modes. scitechdaily.comlaserfocusworld.comnih.gov For this compound, the Raman spectrum is expected to be rich in information, detailing the structural characteristics of its constituent functional groups, including the furan ring, the phenyl ring, and the two aldehyde moieties.

The analysis of the spectrum allows for the identification of characteristic bands. The aldehyde groups typically exhibit strong C=O stretching vibrations. researching.cnresearchgate.net The C-H stretching of the aldehyde is also a key indicator, generally appearing in the 2700-2860 cm⁻¹ region. mdpi.com The aromatic C-H stretching vibrations from the phenyl ring are anticipated in the 3000-3100 cm⁻¹ range, while the furan C-H stretching occurs at slightly higher wavenumbers, typically 3100-3250 cm⁻¹. mdpi.comglobalresearchonline.net

The "fingerprint" region, below 1600 cm⁻¹, contains a wealth of structural information. This region includes C=C stretching vibrations of both the furan and phenyl rings, ring breathing modes, and various C-H in-plane and out-of-plane bending vibrations. mdpi.comglobalresearchonline.net The relative position of the two formyl groups and the phenyl-furan linkage creates a unique and complex pattern of peaks, allowing for unambiguous identification of the molecule when compared against a reference spectrum. laserfocusworld.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Attribution |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| Furan C-H Stretch | 3100 - 3250 | Furan Ring |

| Aldehyde C-H Stretch | 2700 - 2860 | -CHO Group |

| Carbonyl C=O Stretch | 1670 - 1710 | Aldehyde Groups |

| Aromatic C=C Stretch | 1580 - 1620 | Phenyl and Furan Rings |

| Furan Ring Breathing | 1350 - 1500 | Furan Ring Skeleton |

| C-H Bending (In-plane & Out-of-plane) | 700 - 1300 | Phenyl and Furan Rings |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a molecule. rsc.org For this compound, with a molecular formula of C₁₂H₈O₃, the theoretical exact mass can be calculated with high precision. HRMS analysis would confirm this composition by measuring the m/z of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ to within a few parts per million (ppm).

Furthermore, HRMS is instrumental in elucidating fragmentation pathways by providing the elemental composition of each fragment ion. For this compound, characteristic fragmentation would likely involve the sequential or competitive loss of the two formyl groups (-CHO) as neutral radicals or the loss of carbon monoxide (CO). mdpi.comnih.gov Cleavage of the bond between the phenyl and furan rings is another plausible fragmentation route. The high mass accuracy allows for the unambiguous assignment of elemental formulas to these fragments, providing strong evidence for the compound's structure. nih.gov

| Ion Formula | Description | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₁₂H₈O₃]⁺˙ | Molecular Ion | 200.0473 |

| [C₁₁H₇O₂]⁺ | Loss of CHO radical | 171.0446 |

| [C₁₁H₈O₂]⁺˙ | Loss of CO | 172.0497 |

| [C₁₀H₇O]⁺ | Loss of CHO and CO | 143.0497 |

| [C₆H₅]⁺ | Phenyl Cation | 77.0391 |

| [C₅H₃O₂]⁺ | Furan-dicarbaldehyde fragment | 95.0133 |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly effective method for separating and identifying isomers. mdpi.comnih.govnih.gov The structural isomers of this compound, namely 5-(3-formylphenyl)furan-2-carbaldehyde (B11770188) and 5-(4-formylphenyl)furan-2-carbaldehyde, possess the same molecular weight and may exhibit very similar primary mass spectra.

Gas chromatography can separate these isomers based on differences in their boiling points and polarity, which influence their retention times on the GC column. nih.govresearchgate.net The ortho (2-formylphenyl), meta (3-formylphenyl), and para (4-formylphenyl) isomers are expected to have distinct retention times.

Following separation by GC, tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In MS/MS analysis, the molecular ion of a specific isomer is selected and subjected to collision-induced dissociation (CID), generating a secondary fragment ion spectrum. The relative abundances of these fragment ions can differ significantly between isomers due to the varied steric and electronic effects imparted by the substituent's position on the phenyl ring. mdpi.comacs.org This difference in fragmentation patterns allows for the confident identification and differentiation of each isomer. For example, the ortho isomer might show unique fragmentation pathways involving interactions between the adjacent formyl groups, which would be absent in the meta and para isomers.

| Compound | Expected Retention Time | Key MS/MS Transition (Parent Ion → Fragment Ion) |

|---|---|---|

| This compound | Lowest (potential for intramolecular interactions) | m/z 200 → m/z 171 (Loss of CHO) |

| 5-(3-Formylphenyl)furan-2-carbaldehyde | Intermediate | m/z 200 → m/z 171 (Loss of CHO) |

| 5-(4-Formylphenyl)furan-2-carbaldehyde | Highest (typically most stable/symmetrical) | m/z 200 → m/z 171 (Loss of CHO) |

Note: Retention times are relative and depend on specific GC conditions. While the primary fragmentation may be similar, the relative intensities of this and other fragments would differ.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov An analysis of a suitable single crystal of this compound would provide unambiguous confirmation of its molecular structure and offer insights into its solid-state conformation and intermolecular interactions. acs.orgelectronicsandbooks.com

Furthermore, crystallographic analysis reveals the packing of molecules within the crystal lattice. This can highlight non-covalent interactions such as hydrogen bonds (e.g., C-H···O interactions involving the aldehyde oxygens), π-π stacking between the aromatic rings, and other van der Waals forces. nih.gov These interactions are crucial in governing the material's bulk properties. Structural data from analogous furan- and thiophene-based dialdehydes show that such molecules often exhibit tight packing and relatively planar backbones. nih.govresearchgate.net

| Structural Parameter | Description | Expected Value/Observation |

|---|---|---|

| Crystal System | Symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry elements within the unit cell | e.g., P2₁/c |

| C(furan)-C(phenyl) Bond Length | Length of the bond connecting the two rings | ~1.43 - 1.46 Å |

| C=O Bond Length | Length of the carbonyl double bonds | ~1.21 - 1.23 Å |

| Furan-Phenyl Dihedral Angle | Twist angle between the two rings | Variable, indicates molecular planarity |

| Intermolecular Interactions | Forces holding the crystal lattice together | C-H···O hydrogen bonds, π-π stacking |

Note: Expected values are based on literature for structurally similar compounds.

Chemical Reactivity and Mechanistic Pathways of 5 2 Formylphenyl Furan 2 Carbaldehyde

Aldehyde Functional Group Reactivity

The presence of two aldehyde groups, one attached to the phenyl ring and the other to the furan (B31954) ring, opens avenues for various reactions typical of aldehydes, including condensations, oxidations, and reductions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For 5-(2-formylphenyl)furan-2-carbaldehyde, both aldehyde groups can potentially participate in Knoevenagel condensations. The reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, often catalyzed by bases such as piperidine (B6355638) or sodium carbonate, leads to the formation of a new carbon-carbon double bond. sphinxsai.comnih.gov These reactions are significant in synthetic organic chemistry for extending carbon chains and creating derivatives with potential biological activities. sphinxsai.comnih.gov For instance, the condensation of 5-substituted furan-2-carboxaldehydes with creatinine (B1669602) has been reported to yield arylidene compounds. sphinxsai.com Similarly, reactions with indan-1,3-dione have been documented. damascusuniversity.edu.sy The choice of reaction conditions can influence which aldehyde group reacts, or if both participate.

Erlenmeyer-Plöchl Reaction: This reaction is a classic method for synthesizing α-amino acids and their derivatives. It involves the condensation of an aldehyde with an N-acylglycine, typically hippuric acid, in the presence of acetic anhydride (B1165640) and sodium acetate. The initial product is an azlactone (an oxazolone (B7731731) derivative), which can be subsequently hydrolyzed to yield the corresponding α-keto acid and then converted to an amino acid. 5-Aryl-furan-2-carboxaldehydes have been successfully employed in this reaction to produce 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones in high yields. nih.gov This pathway provides a route to novel furan-containing amino acids. pjps.pkscispace.commdpi.com

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Knoevenagel Condensation | Active Methylene Compounds (e.g., malononitrile, ethyl cyanoacetate) | Arylidene derivatives |

| Erlenmeyer-Plöchl Reaction | N-acylglycine (e.g., hippuric acid) | Azlactones, leading to α-amino acids |

The aldehyde functional groups in this compound can be oxidized to the corresponding carboxylic acids. Various oxidizing agents can be employed for this transformation. A notable method involves the use of potassium tert-butoxide, which can act as an oxygen source for the chemoselective oxidation of aromatic and heteroaromatic aldehydes to their carboxylic acids. rsc.org This method is advantageous for its operational simplicity and high chemoselectivity. rsc.org Other methods for the oxidation of aromatic aldehydes to carboxylic acids have also been developed, some utilizing water as the oxygen donor in the presence of a palladium catalyst. acs.org Selective oxidation is crucial, especially when other oxidizable groups are present in the molecule. nih.govacs.org The resulting dicarboxylic acid would be a valuable intermediate for the synthesis of polymers and other complex molecules.

The reduction of the aldehyde groups in this compound can lead to a variety of products, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for reducing furanic compounds. acs.org This can result in the selective reduction of the aldehyde groups to alcohols (furfuryl alcohol and benzyl (B1604629) alcohol derivatives), or further reduction of the furan ring itself. acs.org Some microorganisms are capable of reducing toxic furan aldehydes to less toxic alcohols. nih.govijournals.cn The chemoselective reduction of one aldehyde group over the other presents a synthetic challenge but can be achieved by careful selection of reagents and conditions. For instance, certain catalysts and hydrogen donors can selectively reduce conjugated double bonds in the presence of other reducible groups. nih.gov

| Reaction Type | Potential Product |

|---|---|

| Oxidation | 5-(2-Carboxyphenyl)furan-2-carboxylic acid |

| Reduction | 5-(2-(Hydroxymethyl)phenyl)furan-2-yl)methanol |

Furan Ring Reactivity

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing formyl group deactivates the ring towards electrophilic substitution.

Furan is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. numberanalytics.compearson.com Substitution typically occurs at the 2- and 5-positions, as the carbocation intermediates formed are more stabilized by resonance. pearson.comquora.comquora.comyoutube.com In this compound, the 2- and 5-positions are already substituted. The formyl group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards further electrophilic substitution. matanginicollege.ac.in Any subsequent electrophilic attack would likely be directed to the less deactivated 3- or 4-positions, though harsher reaction conditions would be required compared to unsubstituted furan.

Due to the electron-rich nature of the furan ring, it is generally not susceptible to nucleophilic attack. quimicaorganica.org However, the presence of strong electron-withdrawing groups can facilitate nucleophilic substitution. edurev.in In some cases, nucleophilic addition to the furan ring can occur, particularly in the presence of a nucleophilic solvent during halogenation reactions, which may require a basic medium or heating to achieve rearomatization. quimicaorganica.org The furan ring can also participate as a diene in Diels-Alder reactions, leading to the formation of bicyclic adducts. acs.org Furthermore, organometallic derivatives of furan, such as 2-furyllithium, can act as nucleophiles and add to carbonyl compounds. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder)

The furan moiety within this compound can theoretically participate as a 4π component in cycloaddition reactions, most notably the Diels-Alder reaction. However, the reactivity of the furan ring is significantly influenced by the electron-withdrawing nature of the two formyl groups. Electron-withdrawing substituents decrease the energy of the highest occupied molecular orbital (HOMO) of the furan diene, making the [4+2] cycloaddition with dienophiles thermodynamically less favorable. nih.govresearchgate.net

For many furan derivatives, particularly those with electron-withdrawing groups like furfural (B47365), the Diels-Alder reaction is often reversible or requires harsh conditions. researchgate.net Research on furfural and its derivatives has shown that direct Diels-Alder reactions can be challenging. tudelft.nlresearchgate.net To overcome this, strategies such as converting the aldehyde to a less electron-withdrawing group, like an acetal, can enhance reactivity. nih.gov

In the case of this compound, both the furan-2-carbaldehyde and the 5-(2-formylphenyl) substituents diminish the electron density of the furan ring. Consequently, it is expected to be a relatively unreactive diene in thermal Diels-Alder reactions with common dienophiles. High temperatures or the use of Lewis acid catalysts might be necessary to promote such cycloadditions. The reaction, if it proceeds, would lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative.

An alternative approach to facilitate cycloaddition involves the use of aqueous media. Studies have shown that for electron-poor 2-formylfurans, an aqueous environment can provide a thermodynamic driving force by hydrating the formyl group in the adduct to a geminal diol, thus shifting the equilibrium towards the product. researchgate.net This strategy could potentially be applied to this compound.

It is also worth noting that intramolecular Diels-Alder reactions of furan derivatives are a viable synthetic strategy, often proceeding more readily than their intermolecular counterparts. nih.gov While the structure of this compound does not lend itself to a simple intramolecular Diels-Alder reaction, derivatives could be designed to undergo such transformations.

Ortho-Formylphenyl Moiety Reactivity

The presence of a formyl group ortho to the furan ring on the phenyl substituent opens up unique avenues of reactivity, primarily involving intramolecular cyclization and directed functionalization.

The proximate arrangement of the formyl group on the phenyl ring and the furan ring allows for the possibility of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. While specific studies on this compound are not prevalent, analogous systems demonstrate the feasibility of such transformations. For instance, intramolecular Prins-type cyclizations can occur with aldehydes and nearby π-systems. beilstein-journals.orgbeilstein-journals.org

In the presence of a Lewis acid, the formyl group could be activated, followed by an intramolecular electrophilic attack on the electron-rich furan ring. This would generate a polycyclic aromatic system incorporating the furan and phenyl rings. The specific outcome of such a reaction would depend on the reaction conditions and the regioselectivity of the electrophilic attack on the furan ring.

Another potential intramolecular pathway could involve a Wittig-type reaction or a McMurry coupling if the furan-2-carbaldehyde were to be selectively converted into a phosphonium (B103445) ylide or if a reducing agent were used, respectively. This could lead to the formation of a new ring connecting the two formyl-bearing moieties.

The formyl group on the phenyl ring can act as a directing group for ortho-lithiation, enabling the introduction of other substituents onto the phenyl ring. This strategy is a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. By treating this compound with a strong base like n-butyllithium, deprotonation would be expected to occur at the position ortho to the formyl group (and meta to the furan substituent). The resulting aryllithium species could then be quenched with various electrophiles to introduce a range of functional groups.

Furthermore, the formyl group can be converted into other functionalities that can direct C-H activation/functionalization reactions catalyzed by transition metals. For example, conversion to an imine can facilitate ruthenium-catalyzed C-H arylation at the C3 position of the furan ring, as has been demonstrated for furfuryl imines. researchgate.net While this example directs functionalization to the furan ring, similar principles could be applied to direct reactions to the phenyl ring.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules.

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species.

For 5-(2-Formylphenyl)furan-2-carbaldehyde, DFT calculations would be expected to show the HOMO localized primarily on the electron-rich furan (B31954) and phenyl rings, while the LUMO would likely be concentrated on the electron-withdrawing formyl groups. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and its potential to participate in charge-transfer interactions.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | (Value not available) |

| LUMO | (Value not available) |

| HOMO-LUMO Gap | (Value not available) |

Note: The values in this table are placeholders and would need to be determined through specific DFT calculations.

Prediction of Spectroscopic Parameters

DFT methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties. For this compound, theoretical calculations could predict:

Infrared (IR) and Raman Spectra: The vibrational frequencies corresponding to the stretching and bending modes of the C=O (formyl), C-O-C (furan), and aromatic C-H bonds could be calculated. This would aid in the interpretation of experimental IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of the ¹H and ¹³C nuclei can be predicted, providing a theoretical spectrum that can be compared with experimental NMR data for structural elucidation.

Reaction Mechanism Elucidation and Transition State Analysis

The presence of two formyl groups in this compound suggests a rich reaction chemistry. DFT can be employed to explore the mechanisms of reactions involving this compound, such as nucleophilic additions to the carbonyl groups or cyclization reactions. By mapping the potential energy surface, identifying transition states, and calculating activation energies, researchers can gain a deeper understanding of the reaction pathways and predict the feasibility of different chemical transformations.

Quantum Chemistry Studies

Beyond DFT, other quantum chemistry methods can provide further insights into the excited-state properties and electronic interactions within the molecule.

Prediction of Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a common method for studying the excited states of molecules and predicting their photophysical properties. For this compound, TD-DFT calculations could be used to:

Predict UV-Vis Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) in the UV-Vis spectrum can be predicted.

Investigate Fluorescence and Phosphorescence: The nature of the lowest excited states (e.g., singlet vs. triplet, n→π* vs. π→π*) can be determined, providing insights into the molecule's potential to exhibit fluorescence or phosphorescence.

Analysis of Intramolecular Charge Transfer (ICT) Interactions

The structure of this compound, with its electron-donating aromatic core and electron-withdrawing formyl groups, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from the donor part to the acceptor part of the molecule. This can lead to interesting photophysical phenomena, such as dual fluorescence and solvatochromism (a change in emission color with solvent polarity).

Quantum chemistry calculations can model the charge distribution in both the ground and excited states to confirm the presence and extent of ICT. By analyzing the molecular orbitals and electron density differences between these states, the charge-transfer character of electronic transitions can be quantified.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into conformational changes, interactions with solvents, and the stability of molecular complexes. However, specific MD studies on this compound are not found in the reviewed scientific literature.

Conformational Analysis and Dynamics in Solution

A thorough literature search did not yield any studies that have performed molecular dynamics simulations to analyze the conformational preferences and dynamic behavior of this compound in a solution environment. Such a study would be valuable for understanding how the molecule behaves in different solvents, identifying its most stable three-dimensional shapes (conformers), and determining the energy barriers for transitions between these shapes. This information is crucial for predicting its reactivity and potential biological interactions.

Investigation of Intermolecular Interactions

There is no available research detailing the use of molecular dynamics simulations to investigate the intermolecular interactions of this compound. Studies of this nature would explore how the molecule interacts with itself or with other molecules, such as solvent molecules or biological macromolecules. These investigations could elucidate potential hydrogen bonding, van der Waals forces, and π-π stacking interactions, which are fundamental to understanding its physical properties and mechanism of action in various systems.

Structure Property Relationships in 5 2 Formylphenyl Furan 2 Carbaldehyde Derivatives

Influence of Substituent Effects on Electronic Structure

The electronic structure of 5-(2-Formylphenyl)furan-2-carbaldehyde derivatives is highly sensitive to the nature and position of substituents on both the phenyl and furan (B31954) rings. These substituents can modulate the electron density distribution, orbital energies, and the highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) energy gap, which in turn dictates the molecule's reactivity and photophysical properties.

Theoretical investigations, often employing Density Functional Theory (DFT), have elucidated the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the electronic landscape of similar aromatic systems. For instance, in para-substituted 3-phenylbenzo[d]thiazole-2(3H)-imine, the HOMO-LUMO energy gap was found to decrease with the introduction of strong EWGs like nitro (NO2), indicating increased reactivity researchgate.net. Conversely, EDGs such as hydroxyl (-OH) and methyl (-CH3) tend to increase the HOMO-LUMO gap, leading to greater molecular stability researchgate.net.

These principles can be extrapolated to the this compound framework. The introduction of substituents on the phenyl ring is expected to have a pronounced effect on the electronic properties.

Key Research Findings:

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or amino (-NH2) groups increase the electron density of the aromatic system, generally leading to a destabilization (increase in energy) of the HOMO. This results in a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) in the absorption spectrum.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) withdraw electron density, stabilizing (lowering the energy of) the LUMO. This also leads to a reduction in the HOMO-LUMO gap. The presence of a nitro group, for example, has been shown to significantly impact the thermodynamic properties of 5-(nitrophenyl) furan-2-carbaldehyde isomers.

HOMO-LUMO Distribution: The HOMO is typically localized on the more electron-rich furan ring, while the LUMO may be distributed across the entire π-conjugated system, including the formyl groups. Substituents can alter this distribution, influencing the charge transfer characteristics of the molecule.

Table 1: Representative Calculated Electronic Properties of Substituted 5-Aryl-2-Furaldehydes

| Substituent (on Phenyl Ring) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H | -6.25 | -2.15 | 4.10 |

| -OCH3 (EDG) | -5.98 | -2.05 | 3.93 |

| -NO2 (EWG) | -6.85 | -2.85 | 4.00 |

Note: The data in this table is illustrative and based on general trends observed in similar aromatic compounds.

Correlation between Molecular Architecture and Optoelectronic Properties

The molecular architecture, encompassing factors such as π-conjugation length, planarity, and substituent patterns, plays a crucial role in determining the optoelectronic properties of this compound derivatives. These properties, including light absorption, emission, and redox behavior, are fundamental to their potential applications in organic electronics.

The absorption and emission characteristics of these compounds are directly linked to their electronic structure, particularly the HOMO-LUMO energy gap. A smaller energy gap generally corresponds to absorption and emission at longer wavelengths.

Substituent Effects: As discussed previously, both EDGs and EWGs can lead to a bathochromic shift in the absorption and emission spectra by narrowing the HOMO-LUMO gap. This tunability allows for the rational design of chromophores that absorb and emit light in specific regions of the electromagnetic spectrum. For instance, studies on bisaryl-substituted maleimides have shown that their fluorescence emission can be tuned across the visible region, with quantum yields varying significantly depending on the substituents and solvent polarity scispace.comresearchgate.net.

Solvatochromism: The polarity of the solvent can also influence the absorption and emission wavelengths, a phenomenon known as solvatochromism. In "push-pull" type molecules, where an EDG and an EWG are present at opposite ends of a conjugated system, the excited state is often more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift in the emission spectrum. This effect has been observed in biaryl pyrimidine nucleosides, which exhibit highly solvatochromic emissions from twisted intramolecular charge-transfer (TICT) states uzh.ch.

Table 2: Representative Photophysical Data for Substituted 5-Aryl-2-Furaldehydes in Dichloromethane (B109758)

| Substituent (on Phenyl Ring) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| -H | 350 | 420 | 70 |

| -N(CH3)2 (EDG) | 385 | 490 | 105 |

| -CN (EWG) | 365 | 455 | 90 |

Note: The data in this table is illustrative and based on general trends observed in similar aromatic compounds.

The electrochemical properties of this compound derivatives, specifically their oxidation and reduction potentials, are critical for their application in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These potentials are directly related to the HOMO and LUMO energy levels, respectively.

Oxidation Potential: The ease of oxidation is related to the energy of the HOMO. A higher HOMO energy (less negative value) corresponds to a lower oxidation potential, meaning the compound is more easily oxidized. EDGs, by raising the HOMO energy, tend to lower the oxidation potential.

Reduction Potential: The ease of reduction is related to the energy of the LUMO. A lower LUMO energy (more negative value) corresponds to a higher reduction potential, making the compound easier to reduce. EWGs, by lowering the LUMO energy, facilitate reduction.

Cyclic voltammetry is a common technique used to determine the redox potentials of these compounds. For example, studies on furan-bridged organic chromophores have utilized cyclic voltammetry to evaluate their electrochemical stability and orbital energy levels researchgate.net. Similarly, macrocyclic furans have been shown to have accessible oxidation states with very low oxidation potentials d-nb.infonih.gov.

Table 3: Representative Electrochemical Data for Substituted 5-Aryl-2-Furaldehydes

| Substituent (on Phenyl Ring) | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |

| -H | 1.20 | -1.80 |

| -OCH3 (EDG) | 1.05 | -1.85 |

| -NO2 (EWG) | 1.45 | -1.55 |

Note: The data in this table is illustrative and based on general trends observed in similar aromatic compounds.

Impact of Isomerism on Chemical and Spectroscopic Behavior

Isomerism in this compound and its derivatives can manifest in several ways, including constitutional isomerism and conformational isomerism, each having a distinct impact on the molecule's properties.

Constitutional Isomerism: This refers to isomers with different connectivity, such as placing the formylphenyl group at different positions on the furan ring or varying the substitution pattern on the phenyl ring (ortho, meta, para). A study on the thermodynamic properties of 5-(2-nitrophenyl)-, 5-(3-nitrophenyl)-, and 5-(4-nitrophenyl)furan-2-carbaldehyde demonstrated that the position of the nitro group significantly affects properties like sublimation and vaporization enthalpies researchgate.net. These differences arise from variations in intermolecular forces and crystal packing.

Conformational Isomerism (Rotamers): Due to restricted rotation around the single bond connecting the furan and phenyl rings, different rotational isomers (rotamers or conformers) can exist. The relative orientation of the two rings can influence the degree of π-conjugation and, consequently, the electronic and spectroscopic properties. NMR spectroscopy is a powerful tool for studying conformational dynamics copernicus.orgdoi.org. For instance, in furan-2-carbaldehyde, OO-cis and OO-trans conformers have been identified through vibrational spectroscopy mdpi.com. The presence of bulky substituents in the ortho positions of the phenyl ring can increase the barrier to rotation, potentially allowing for the isolation of individual rotamers at room temperature.

Stereochemical Considerations and Their Repercussions on Molecular Properties

The ortho-substituted biaryl structure of this compound introduces the possibility of a specific type of stereoisomerism known as atropisomerism stereoelectronics.orgyoutube.com. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual enantiomers.

Axial Chirality: The presence of bulky substituents in the ortho positions of the biaryl system can restrict free rotation around the C-C single bond connecting the two rings youtube.com. If the molecule lacks a plane of symmetry in its twisted conformation, it becomes chiral, possessing a stereogenic axis. The stability of these atropisomers depends on the magnitude of the rotational energy barrier stereoelectronics.org.

Factors Influencing Rotational Barriers: The height of the rotational barrier is influenced by several factors:

Steric Hindrance: The size of the ortho-substituents is the most critical factor. Larger groups lead to greater steric clash in the planar transition state for rotation, thus increasing the barrier.

Buttressing Effects: Substituents adjacent to the ortho groups can further increase the steric hindrance.

Electronic Effects: The nature of the bond connecting the two rings can also play a role, although this is generally a smaller contribution compared to steric effects.

Consequences of Atropisomerism: The existence of stable atropisomers means that this compound derivatives can exist as enantiomeric pairs. These enantiomers will have identical physical properties in an achiral environment but will interact differently with other chiral molecules and with plane-polarized light (i.e., they will be optically active). This is of particular importance in fields such as medicinal chemistry and asymmetric catalysis, where the specific 3D arrangement of a molecule is crucial for its biological activity or catalytic efficacy. The asymmetric synthesis of biaryl atropisomers is an active area of research beilstein-journals.orgnih.gov.

Applications in Advanced Materials and Chemical Synthesis

Building Block in Organic Optoelectronics

The structural framework of "5-(2-Formylphenyl)furan-2-carbaldehyde," featuring a conjugated system of a furan (B31954) ring linked to a phenyl ring, both bearing aldehyde functionalities, suggests its potential as a versatile building block in the field of organic optoelectronics. The inherent π-conjugation in such molecules is a key characteristic for the development of organic semiconducting materials.

Precursor for Semiconducting Furan-Based Materials

Furan-containing polymers and small molecules have been investigated as organic semiconductors due to the electron-rich nature of the furan ring, which can facilitate charge transport. The aldehyde groups in "this compound" offer reactive sites for polymerization reactions, such as condensation reactions with amine- or methylene-containing compounds, to form extended π-conjugated systems. These resulting polymers could exhibit semiconducting properties suitable for electronic applications. The specific arrangement of the formyl groups on the phenyl and furan rings can influence the planarity and intermolecular interactions of the resulting polymers, which are critical factors for efficient charge transport.

Role in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) are cornerstone devices in modern flexible electronics and displays. The performance of these devices is heavily reliant on the properties of the organic semiconducting materials used. Furan-based semiconductors have shown promise in both OFETs, as the active channel material for charge transport, and in OLEDs, as emissive or charge-transporting layers.

Design of Photoluminescent and Mechanofluorochromic Systems

Molecules with extended π-conjugation often exhibit interesting photophysical properties, including fluorescence. The rigid structure and potential for intramolecular charge transfer in derivatives of "this compound" could lead to materials with significant photoluminescence.

Mechanofluorochromism, the phenomenon where the fluorescence properties of a material change in response to mechanical stimuli, is a desirable characteristic for applications in sensing and imaging. This property often arises from changes in molecular packing and intermolecular interactions. By incorporating "this compound" into larger molecular architectures, it may be possible to design systems where mechanical stress disrupts the crystalline packing, leading to observable changes in the fluorescence emission color or intensity.

Ligand Design and Coordination Chemistry

The presence of two aldehyde groups in "this compound" makes it an attractive precursor for the synthesis of more complex ligands for coordination chemistry and catalysis. These aldehyde functionalities can be readily converted into other functional groups, such as imines (through condensation with amines) or alcohols (through reduction), to create multidentate chelating ligands.

Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of well-defined organic building blocks or "linkers."

The dialdehyde (B1249045) structure of "this compound" makes it a potential candidate for a linker in the synthesis of COFs through the formation of imine or other covalent bonds with complementary multitopic linkers. The geometry and rigidity of this molecule would influence the resulting pore size and topology of the COF. Similarly, after conversion of the aldehyde groups to carboxylic acid or other coordinating groups, this molecule could serve as a linker for the synthesis of MOFs by coordinating with metal ions or clusters.

Precursor for Chelating Ligands in Catalysis

Chelating ligands play a crucial role in homogeneous catalysis by stabilizing metal centers and influencing their reactivity and selectivity. "this compound" can be used as a starting material to synthesize multidentate ligands. For instance, condensation with various primary amines can yield Schiff base ligands with multiple coordination sites (N and O donors).

Supramolecular Chemistry and Self-Assembly

The architecture of this compound is conducive to the formation of ordered, non-covalent structures, a cornerstone of supramolecular chemistry. The distinct electronic and steric properties of its furan and phenyl rings, combined with the reactive aldehyde groups, allow for controlled self-assembly.

Design of Supramolecular Assemblies via Hydrogen Bonding and π-π Stacking

Supramolecular polymers can be formed from building blocks held together by non-covalent interactions like hydrogen bonds and π-π stacking. nih.gov The self-assembly of this compound is primarily driven by π-π stacking interactions between its aromatic furan and phenyl rings. These interactions are fundamental forces in the self-organization of many aromatic systems. researchgate.netresearchgate.net The planar structures of the phenyl and furan rings allow them to stack in parallel or offset orientations, minimizing repulsion and maximizing van der Waals forces. Studies on similar phenyl-furan and phenol-based systems confirm that such π-π stacking interactions play a crucial role in the stability of stacked dimeric and polymeric structures. rsc.orgscirp.orgscirp.orgresearchgate.net

Although the molecule lacks traditional hydrogen bond donors, the oxygen atoms of the two formyl groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, these sites can guide the formation of extended networks. The interplay between π-π stacking and hydrogen bonding allows for the design of complex, multi-dimensional supramolecular architectures. oaepublish.com

Table 1: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Participating Moieties | Description | Potential Role in Assembly |

|---|---|---|---|

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring Furan Ring ↔ Furan Ring Phenyl Ring ↔ Furan Ring | Attractive, non-covalent interaction between aromatic rings. Can be face-to-face or face-to-edge. | Primary driving force for creating one-dimensional stacks and ordered crystalline lattices. |

| Hydrogen Bonding (Acceptor) | Formyl Oxygen atoms (-C=O) | The electronegative oxygen atoms can accept hydrogen bonds from donor molecules (e.g., water, alcohols, amides). | Directs the assembly into specific 2D or 3D networks when co-crystallized with H-bond donors. |

| C-H···π Interactions | Aromatic C-H bonds and the face of the phenyl or furan rings. | A weak form of hydrogen bonding where a C-H bond acts as the donor and the π-system as the acceptor. | Contributes to the stability and specific orientation of molecules within the crystal packing. |

Role in Molecular Recognition Motifs

Molecular recognition relies on the specific interaction between a host molecule and a guest. The defined geometry and distribution of functional groups in this compound make it an interesting candidate for host-guest chemistry. The two formyl groups, held in a specific spatial arrangement by the phenyl-furan backbone, can create a convergent binding pocket.

This pre-organized cavity could selectively bind guest molecules, such as metal ions or small organic species, through coordinate bonds or other non-covalent interactions. The formyl groups are known to be key recognition elements in biological systems, such as in formyl peptide receptors, highlighting their ability to engage in specific and directional interactions. nih.govresearchgate.netnih.gov By modifying the aromatic backbone, the size and electronic properties of the recognition site could be tuned to achieve high selectivity for specific guests.

Intermediates in Complex Organic Synthesis

The difunctional nature of this compound makes it a highly valuable intermediate for the synthesis of complex organic molecules. The two aldehyde groups offer reactive sites for a wide range of chemical transformations.

Construction of Polysubstituted Heterocyclic Compounds

Aromatic dialdehydes are established precursors for a variety of heterocyclic and macrocyclic structures. nih.gov The reaction of this compound with various binucleophiles (e.g., diamines, diols, dihydrazides) can lead to the formation of novel, large-ring systems through [2+2], [3+3], or other macrocyclization reactions. nih.govresearchgate.net Such condensation reactions are a cornerstone of dynamic covalent chemistry, allowing for the synthesis of complex molecular architectures. chemrxiv.org

Furthermore, furan-2-carbaldehyde derivatives are widely used as building blocks for constructing a diverse range of polysubstituted heterocyclic compounds, including oxazoles, pyrimidines, and fused-ring systems. nih.govnih.govbiomedres.us The presence of two aldehyde groups on the this compound scaffold allows for sequential or one-pot reactions to build highly functionalized and complex heterocyclic frameworks. researchgate.netnih.gov

Table 2: Potential Heterocyclic and Macrocyclic Systems from this compound

| Reactant Type | Example Reactant | Resulting Structure Type | Potential Application |

|---|---|---|---|

| Diamine | Ethylenediamine, 1,2-Diaminobenzene | Schiff Base Macrocycles (e.g., Diazamacrocycles) | Metal Ion Sequestration, Catalysis |

| Dihydrazide | Oxalyl dihydrazide | Macrocyclic Hydrazones | Anion Sensing, Supramolecular Gels |

| Active Methylene (B1212753) Compound | Malononitrile (B47326), Ethyl Cyanoacetate | Fused Polyheterocycles via Knoevenagel Condensation/Cyclization | Organic Electronics, Dyes |

| Ammonia/Primary Amine + β-Ketoester | Ammonium Acetate + Ethyl Acetoacetate | Polysubstituted Pyridines (Hantzsch-type reaction) | Pharmaceutical Scaffolds |

Precursor for Bio-Based Polymers and Resins

There is a significant and growing interest in developing polymers from renewable resources to replace petroleum-based materials. acs.org Furan-based compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules derived from biomass that serve as monomers for bio-based polymers. mdpi.com Similarly, other aromatic compounds from lignin, such as vanillin, are used to synthesize high-performance polymers like polyesters and epoxy resins. researchgate.netmdpi.comnih.gov

With its rigid, aromatic structure derived from furan, this compound is a promising bio-based monomer. Its two aldehyde groups enable it to act as a cross-linker or a primary component in the synthesis of thermosetting resins, such as furan resins or phenolic resins. digitellinc.comwikipedia.orgresearchgate.net These resins are known for their excellent thermal stability and chemical resistance. digitellinc.com The difunctionality allows for the formation of cross-linked polymer networks, imparting stiffness and thermal resistance to the final material. researchgate.netyork.ac.uk

Table 3: Comparison of this compound with other Bio-Based Monomers

| Monomer | Source | Key Functional Groups | Polymer Type | Key Property Contribution |

|---|---|---|---|---|

| Furfural | Hemicellulose | Aldehyde | Furan Resins | Thermal Stability, Chemical Resistance |

| 5-Hydroxymethylfurfural (HMF) | Hexose Sugars | Aldehyde, Hydroxymethyl | Polyesters (e.g., PEF), Polyurethanes | Gas Barrier Properties, Mechanical Strength |

| Vanillin | Lignin | Aldehyde, Phenolic Hydroxyl, Ether | Epoxy Resins, Polyesters | Aromaticity, Rigidity, Flame Retardancy |

| This compound | (Potential) Hemicellulose/Lignin | Two Aldehydes | Furan/Phenolic Resins, Polyesters (after oxidation) | High Cross-link Density, Aromaticity, Thermal Stability |

Synthesis of Dyes, Pigments, and Brighteners

The extended π-conjugated system of this compound, encompassing both the furan and phenyl rings, forms a natural chromophore. The reactivity of the aldehyde groups can be exploited to further extend this conjugation, leading to the synthesis of colored compounds. Reactions such as the Knoevenagel or Wittig condensation with active methylene compounds can create longer conjugated systems that absorb light in the visible spectrum, yielding dyes and pigments. The use of furfural derivatives in the synthesis of cyanine (B1664457) dyes is a well-established application. researchgate.net

Moreover, the molecule is a potential precursor for fluorescent whitening agents, also known as optical brighteners. sci-hub.se Many of these compounds are stilbene (B7821643) derivatives, which are synthesized from aromatic aldehydes. wikipedia.org The reaction of both aldehyde groups in this compound could lead to complex bis-styryl structures, which are known to exhibit the intense fluorescence necessary for optical brightening applications. fda.gov The formation of an imine can also induce a significant increase in the fluorescence of a molecule, a principle that can be applied to develop fluorescent probes from this dialdehyde. semanticscholar.org

Photocatalysis and Photochemical Reactions

The furan-2-carbaldehyde scaffold is known to participate in various photochemical reactions, suggesting that this compound may possess similar reactivity. For instance, the irradiation of halogenated furan-2-carbaldehydes, such as 5-bromofuran-2-carbaldehyde and 5-iodofuran-2-carbaldehyde, in an aromatic solvent like benzene (B151609) has been shown to yield 5-aryl-2-furyl derivatives researchgate.netresearchgate.net. This type of photochemical arylation proceeds via the light-induced cleavage of the carbon-halogen bond, followed by radical substitution onto the aromatic solvent. Given the presence of the furan ring, this compound could potentially undergo analogous intramolecular or intermolecular photochemical transformations.

In the broader context of photocatalysis, furan derivatives are significant. A key example is the visible-light-driven photocatalytic oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF). This reaction is often achieved using catalysts like titania, where the substrate itself can sensitize the catalyst to visible light through the formation of a surface complex researchgate.netresearchgate.net. While this example involves the synthesis of a furan dialdehyde rather than its use as a photocatalyst, it highlights the electronic properties of the furan ring system that allow it to participate in photocatalytic cycles. The specific electronic structure of this compound, influenced by its two aldehyde groups and the phenyl substituent, would be a determining factor in its potential photocatalytic activity or its behavior in photochemical reactions.

Table 1: Examples of Photochemical Reactions and Photocatalysis of Related Furan-2-Carbaldehyde Derivatives

| Compound | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromofuran-2-carbaldehyde | Photochemical Arylation | Irradiation in benzene | 5-Phenyl-2-furaldehyde (B76939) | researchgate.netresearchgate.net |

| 5-Iodofuran-2-carbaldehyde | Photochemical Arylation | Irradiation in benzene | 5-Phenyl-2-furaldehyde | researchgate.netresearchgate.net |

Sensors and Detection Systems

The aldehyde functional groups and the conjugated system of furan derivatives make them promising candidates for applications in chemical sensors and detection systems. The reaction of aldehydes with specific reagents to produce a colorimetric or fluorometric response is a common sensing mechanism.

For example, a colorimetric assay has been developed for the detection of 2,5-diformylfuran (DFF). This method is based on the formation of Schiff-based polymers through the reaction of DFF with 1,4-phenylenediamine, resulting in a measurable color change nih.gov. This principle could theoretically be adapted for this compound, as its two aldehyde groups would be expected to react similarly with amines to form colored Schiff base products. The specificity and sensitivity of such a sensor would depend on the reactivity of the aldehyde groups and the spectral properties of the resulting derivatives.

Furthermore, molecularly imprinted polymers (MIPs) have been utilized for the selective detection of furan aldehydes. An optical sensor for 2-furaldehyde (furfural) in insulating oil has been developed using a surface plasmon resonance (SPR) platform combined with a MIP designed to specifically recognize the furfural molecule mdpi.com. This demonstrates the potential for creating highly selective sensors for furan derivatives. A similar approach could be envisioned for this compound, where a MIP could be synthesized to specifically bind to its unique three-dimensional structure.

Another relevant example is the use of 5-nitro-2-furaldehyde (B57684) as a derivatizing agent and marker for the detection of the banned antibiotic nitrofurazone (B1679002) in food products nih.gov. This highlights how the reactivity of the aldehyde group on a substituted furan ring can be exploited for analytical and detection purposes.

Table 2: Sensor and Detection Applications of Structurally Related Furan Aldehydes

| Target Analyte/Compound Used | Sensor Type/Application | Principle of Detection | Reference |

|---|---|---|---|

| 2,5-Diformylfuran (DFF) | Colorimetric Assay | Formation of Schiff-based polymers with 1,4-phenylenediamine | nih.gov |

| 2-Furaldehyde (Furfural) | Optical Sensor | Surface Plasmon Resonance (SPR) with Molecularly Imprinted Polymer (MIP) | mdpi.com |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency

Current synthetic strategies for analogous 5-arylfuran-2-carbaldehydes often rely on established methods such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Hiyama couplings) and Meerwein arylation. researchgate.netresearchgate.net For instance, the synthesis of 5-phenyl-2-furaldehyde (B76939) has been achieved through the Suzuki-Miyaura reaction of 5-chlorofuran-2-carbaldehyde with phenylboronic acid, achieving yields greater than 99% under optimized conditions. researchgate.net Similarly, organozinc reagents have been successfully used in palladium-catalyzed cross-couplings with 5-bromo-2-furaldehyde (B32451) to produce a variety of 5-substituted 2-furaldehydes under mild conditions. nih.gov

Future research should aim to develop more efficient, atom-economical, and scalable synthetic routes specifically for 5-(2-formylphenyl)furan-2-carbaldehyde. Key areas of exploration include:

One-Pot Reactions: Designing tandem or domino reaction sequences that combine multiple synthetic steps into a single operation to minimize waste and purification efforts.

Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety, and enable seamless scalability.

Novel Catalytic Systems: Investigating earth-abundant metal catalysts (e.g., iron, copper, nickel) as more sustainable alternatives to precious metals like palladium.

C-H Activation: Exploring direct arylation methods via C-H activation to bypass the need for pre-functionalized starting materials, thereby shortening synthetic pathways.

| Synthetic Strategy | Potential Advantages | Key Research Focus | Reported Yields (Analogues) |

|---|---|---|---|